molecular formula C13H17NO B8279993 Cycloheptyl(3-pyridinyl)methanone

Cycloheptyl(3-pyridinyl)methanone

Cat. No.: B8279993
M. Wt: 203.28 g/mol
InChI Key: VPQBBXIDNIZJLP-UHFFFAOYSA-N
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Description

Cycloheptyl(3-pyridinyl)methanone is a ketone derivative featuring a cycloheptyl group attached to a methanone core, which is further substituted with a 3-pyridinyl ring.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

cycloheptyl(pyridin-3-yl)methanone

InChI

InChI=1S/C13H17NO/c15-13(12-8-5-9-14-10-12)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2

InChI Key

VPQBBXIDNIZJLP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Ring Size and Antifungal Activity

A critical factor influencing biological activity in methanone derivatives is the size of the alicyclic substituent. Evidence from antifungal studies demonstrates that cyclohexyl derivatives (e.g., compounds 2d, 2g, 2i-k, and 2t) exhibit superior activity against Candida albicans compared to cyclopentyl and cycloheptyl analogs. Cyclohexyl derivatives are generally 2–4 times more active, likely due to optimal steric and electronic interactions with fungal targets.

Table 1: Antifungal Activity of Alicyclic Methanone Derivatives

Substituent Example Compounds Relative Activity (vs. Cyclohexyl)
Cyclohexyl 2d, 2g, 2i-k, 2t 1× (reference)
Cyclopentyl 2a, 2s, 2v 2–4× less active
Cycloheptyl 2l-o, 2r 2–4× less active

Steric and Electronic Effects in Indole-Based Analogs

Comparisons with indole-containing methanones, such as (2-methyl-1H-indol-3-yl)-3-pyridinyl-methanone (CAS 37128-50-0, molecular weight 236.27 g/mol), highlight the role of substituent positioning. The indole moiety introduces steric hindrance at positions 2 and 3, which eliminates specific ion-mobility spectral peaks observed in simpler alicyclic derivatives.

Table 2: Structural and Spectral Properties of Selected Methanones

Compound Substituent Notable Properties
Cycloheptyl(3-pyridinyl)methanone Cycloheptyl, pyridinyl Hypothesized moderate steric bulk
(2-Methyl-1H-indol-3-yl)-3-pyridinyl-methanone Indole, pyridinyl Steric hindrance at positions 2/3; altered ion-mobility spectra

Solid-State Behavior and Physicochemical Properties

While direct data on this compound are scarce, studies on related compounds like (1,1-dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]-methanone highlight the importance of solid forms (e.g., polymorphs, salts) in optimizing stability and solubility. The cycloheptyl group’s larger size may influence crystallinity and melting points compared to smaller alicyclic analogs .

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